molecular formula C9H18BrN3 B13230328 octahydro-1H-indole-1-carboximidamide hydrobromide

octahydro-1H-indole-1-carboximidamide hydrobromide

Cat. No.: B13230328
M. Wt: 248.16 g/mol
InChI Key: NCFUQWZYOTZJMJ-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-1-carboximidamide hydrobromide is a versatile chemical compound with the molecular formula C9H18BrN3 and a molecular weight of 248.16 g/mol . This compound is known for its unique blend of properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-1-carboximidamide hydrobromide typically involves the reaction of indole derivatives with specific reagents under controlled conditions. One common method involves the use of palladium-catalyzed Larock indole synthesis, which is known for producing highly functionalized indole units . Another method utilizes a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-1-carboximidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of octahydro-1H-indole-1-carboximidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various receptors and enzymes in biological systems . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-indole-1-carboximidamide hydrobromide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and high purity make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C9H18BrN3

Molecular Weight

248.16 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindole-1-carboximidamide;hydrobromide

InChI

InChI=1S/C9H17N3.BrH/c10-9(11)12-6-5-7-3-1-2-4-8(7)12;/h7-8H,1-6H2,(H3,10,11);1H

InChI Key

NCFUQWZYOTZJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCN2C(=N)N.Br

Origin of Product

United States

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